

Application Notes and Protocols: Preparation of Z-Aevd-fmk Stock Solution

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Compound of Interest

Compound Name: Z-Aevd-fmk

Cat. No.: B146995

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These application notes provide a detailed protocol for the preparation, storage, and handling of **Z-Aevd-fmk**, a cell-permeable and irreversible inhibitor of caspase-10. Accurate preparation of the stock solution is critical for achieving reliable and reproducible results in experimental settings.

Introduction

Z-Aevd-fmk (Z-Ala-Glu-Val-Asp-fmk) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-10, an initiator caspase involved in apoptosis (programmed cell death).[1][2] Due to its fluoromethyl ketone (FMK) functional group, it covalently binds to the active site of the caspase.[1] Its cell-permeable nature allows it to be used in live cell-based assays to study the role of caspase-10 in various cellular processes, including apoptosis signaling pathways.[1]

Chemical and Physical Properties

A summary of the key quantitative data for **Z-Aevd-fmk** is presented in the table below. This information is essential for accurate calculations when preparing stock solutions.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₃₉ FN ₄ O ₁₀	[2][3][4]
Molecular Weight	610.63 g/mol	[4][5][6]
Appearance	White to light yellow crystalline solid/powder	[2][3][7]
Purity	≥95%	[2]
Solubility in DMSO	Up to 125 mg/mL (approx. 204 mM)	[5][6][7]
CAS Number	1135688-47-9	[2][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Z-Aevd-fmk** in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Materials

- **Z-Aevd-fmk** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)[5]

Procedure

- **Acclimatization:** Before opening, allow the vial of **Z-Aevd-fmk** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can

affect the stability of the compound.

- **Mass Calculation:** To prepare a 10 mM stock solution, calculate the required mass of **Z-Aevd-fmk** and volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 610.63 \text{ g/mol} \times 1000 \text{ mg/g} = 6.11 \text{ mg}$
- **Weighing:** Carefully weigh out the calculated amount of **Z-Aevd-fmk** powder and place it into a sterile microcentrifuge tube.
- **Dissolution:** Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
- **Mixing:** Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
- **Sonication (Optional):** If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Aliquotting:** To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.[\[1\]](#)
- **Storage:** Store the aliquots as recommended in the stability and storage section below.

Stability and Storage

Proper storage is crucial to maintain the activity of the **Z-Aevd-fmk** inhibitor.

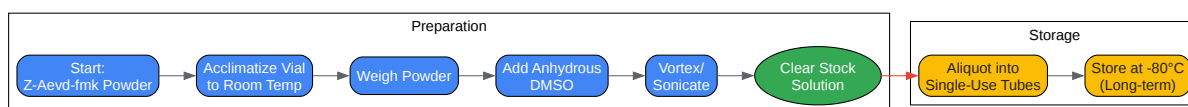
Form	Storage Temperature	Duration	Notes	Reference(s)
Powder	-20°C	≥ 3 years	Store in a desiccated environment.	[2][5]
Stock Solution in DMSO	-80°C	Up to 6-12 months	Recommended for long-term storage. Protect from light.	[5][6][7]
Stock Solution in DMSO	-20°C	Up to 1 month	Suitable for short-term storage. Protect from light.	[6][7]

Important: Always bring the stock solution to room temperature before opening the vial to prevent moisture contamination.[8] Avoid storing the inhibitor in aqueous solutions.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the **Z-Aevd-fmk** stock solution.

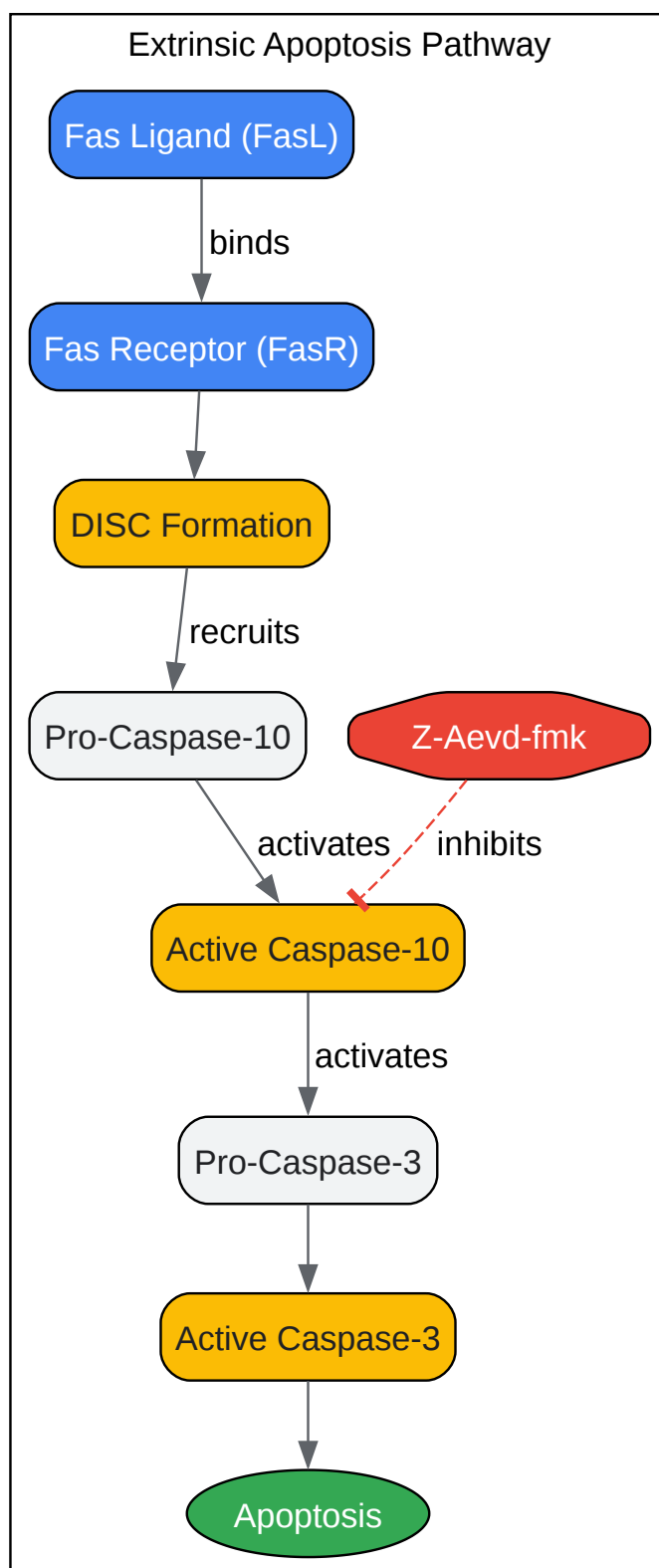


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Caption: Workflow for **Z-Aevd-fmk** stock solution preparation.

Signaling Pathway Inhibition

Z-Aevd-fmk is an inhibitor of Caspase-10. This diagram shows a simplified representation of the extrinsic apoptosis pathway initiated by the Fas ligand (FasL), where Caspase-10 can play a role.



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Caption: Inhibition of Caspase-10 by **Z-Aevd-fmk**.

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